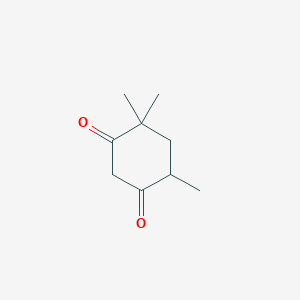![molecular formula C14H8BF10I B8140953 Bis[3-(trifluoromethyl)phenyl]iodanium;tetrafluoroborate](/img/structure/B8140953.png)
Bis[3-(trifluoromethyl)phenyl]iodanium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3-(trifluoromethyl)phenyl]iodanium;tetrafluoroborate is an organoiodine compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is bonded to an iodine atom. The tetrafluoroborate anion serves as a counterion, stabilizing the iodonium cation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(trifluoromethyl)phenyl]iodanium;tetrafluoroborate typically involves the reaction of 3-(trifluoromethyl)iodobenzene with a suitable oxidizing agent in the presence of a tetrafluoroborate salt. One common method includes the use of silver tetrafluoroborate as the oxidizing agent, which facilitates the formation of the iodonium cation. The reaction is usually carried out in an organic solvent such as acetonitrile under controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The product is typically purified through recrystallization or chromatography techniques to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis[3-(trifluoromethyl)phenyl]iodanium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, leading to the formation of iodide derivatives.
Substitution: The iodonium cation can be substituted by nucleophiles, resulting in the formation of new carbon-iodine bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver salts, nucleophiles such as amines and thiols, and reducing agents like sodium borohydride. The reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane under ambient or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield arylamine derivatives, while reduction reactions can produce iodide salts.
Aplicaciones Científicas De Investigación
Bis[3-(trifluoromethyl)phenyl]iodanium;tetrafluoroborate has a wide range of applications in scientific research, including:
Biology: The compound is employed in the study of biological systems, where it serves as a probe for investigating enzyme mechanisms and protein interactions.
Medicine: In medicinal chemistry, it is used in the development of pharmaceuticals, especially those requiring the incorporation of trifluoromethyl groups for enhanced bioactivity and stability.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science, where its unique properties are leveraged for various industrial processes.
Mecanismo De Acción
The mechanism by which Bis[3-(trifluoromethyl)phenyl]iodanium;tetrafluoroborate exerts its effects involves the formation of reactive intermediates, such as iodonium cations, which can interact with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. In organic synthesis, the compound acts as an electrophile, facilitating the formation of new carbon-iodine bonds through nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate
- Bis(4-methylphenyl)iodonium hexafluorophosphate
- Bis(4-tert-butylphenyl)iodonium triflate
Uniqueness
Bis[3-(trifluoromethyl)phenyl]iodanium;tetrafluoroborate is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties These groups enhance the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations
Propiedades
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]iodanium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6I.BF4/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20;2-1(3,4)5/h1-8H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJGREJOLKBHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BF10I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 2-(3-methylanilino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B8140874.png)

![Dimethyl 6-cyanopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B8140913.png)

![4-(3-Methoxyphenyl)-10-oxa-7-thia-2,3,5-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5-triene](/img/structure/B8140926.png)
![2-chloro-N-[2-(hydroxymethyl)-6-methoxyphenyl]acetamide](/img/structure/B8140938.png)
![2-((Trimethylsilyl)ethynyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B8140945.png)


![2-chloro-N-[2-(cyanomethoxy)phenyl]acetamide](/img/structure/B8140979.png)

![2-chloro-N-[2-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B8140988.png)
![2-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B8140994.png)
![7,8-dihydro-5H-pyrido[2,3-b]pyrazin-6-one](/img/structure/B8140999.png)
